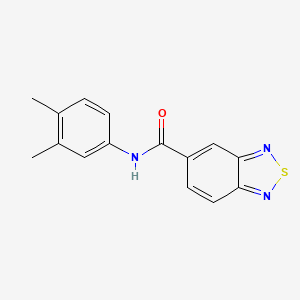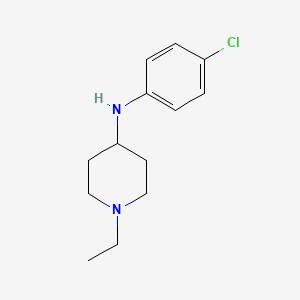![molecular formula C14H12BrClO2 B5697345 {4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)
{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BCM, and it is a white to off-white powder that is soluble in organic solvents.
Mecanismo De Acción
BCM is believed to exert its anticancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Specifically, BCM has been shown to inhibit the activity of protein kinase CK2, which is overexpressed in many cancer cells. By inhibiting CK2 activity, BCM can induce cancer cell death and inhibit tumor growth.
Biochemical and physiological effects:
BCM has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, BCM has been found to exhibit anti-inflammatory and antioxidant activity. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BCM in lab experiments is its high potency and selectivity against cancer cells. However, one limitation is that BCM can be difficult to synthesize in large quantities, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on BCM. One area of interest is the development of new synthesis methods for BCM that are more efficient and cost-effective. Another area of interest is the investigation of the potential use of BCM in combination with other anticancer drugs to enhance its efficacy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BCM and its potential applications in various fields.
Métodos De Síntesis
BCM can be synthesized using various methods, including the reaction of 4-(4-bromobenzyl)phenol with 3-chlorobenzaldehyde in the presence of a base. Another method involves the reaction of 4-(4-bromobenzyl)phenol with 3-chlorobenzyl chloride in the presence of a base. Both methods result in the formation of BCM with high yields.
Aplicaciones Científicas De Investigación
BCM has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound has been found to exhibit significant activity against cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
[4-[(4-bromophenyl)methoxy]-3-chlorophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO2/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYJJNSUNYYRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)CO)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)

![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5697312.png)
![ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)


![2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B5697329.png)


![1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5697352.png)
